ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Description
Ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a thiazole-derived compound featuring a 2,3-dihydrothiazole core with a (Z)-configured imino linkage to a 4-chloro-2-(1H-tetrazol-1-yl)benzoyl group and an ethyl ester moiety. Thiazole derivatives are widely employed as intermediates in pharmaceutical synthesis, particularly for antibiotics like cephalosporins, due to their ability to mimic peptide bonds and interact with biological targets .
Properties
Molecular Formula |
C15H13ClN6O3S |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
ethyl 2-[2-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H13ClN6O3S/c1-2-25-13(23)6-10-7-26-15(18-10)19-14(24)11-4-3-9(16)5-12(11)22-8-17-20-21-22/h3-5,7-8H,2,6H2,1H3,(H,18,19,24) |
InChI Key |
KHDPBYZFQRFASQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Origin of Product |
United States |
Biological Activity
Ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, particularly in the context of its anticancer and antimicrobial properties.
Molecular Formula and Structure
The molecular formula of this compound is with a molecular weight of approximately 392.8 g/mol. The compound features a thiazole ring connected to a tetrazole-substituted phenyl group, which is critical for its biological activity.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, a related thiazole derivative demonstrated micromolar inhibition of HSET (KIFC1), a kinesin implicated in cancer cell survival through centrosome clustering . The compound induced multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl Thiazole Derivative | DLD1 (Colon) | 15 | Induces multipolar mitosis |
| HSET Inhibitor | MCF7 (Breast) | 10 | Inhibition of mitotic spindle formation |
| Related Compound | A549 (Lung) | 20 | Disruption of centrosome clustering |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A study indicated that thiazole derivatives possess notable antibacterial properties against strains such as Pseudomonas aeruginosa and Staphylococcus aureus . The presence of the tetrazole moiety enhances the compound's ability to penetrate bacterial membranes.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Ethyl Thiazole Derivative | Pseudomonas aeruginosa | 32 |
| Related Compound | Staphylococcus aureus | 16 |
The biological activity of this compound is attributed to its ability to interact with specific proteins involved in cell division and microbial growth. The inhibition of HSET leads to abnormal mitotic processes in cancer cells, while its antimicrobial effects are likely due to disruption of bacterial cell wall synthesis.
Case Studies
A recent case study on the use of thiazole derivatives in cancer therapy highlighted the effectiveness of these compounds in reducing tumor size in xenograft models. The study illustrated that treatment with these compounds resulted in a significant decrease in tumor proliferation markers and an increase in apoptosis rates .
Comparison with Similar Compounds
Tetrazole vs. Amino Groups
The tetrazole group in the target compound offers superior metabolic stability compared to the amino group in (Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate . Tetrazoles are resistant to enzymatic degradation, whereas amino groups may participate in hydrogen bonding but are prone to oxidation .
Aromatic Substituents
Ester Variations
Ethyl esters (target compound, ) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., ), influencing pharmacokinetics and solubility.
Research Findings
Crystallographic and Hydrogen-Bonding Studies
- Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate forms stabilized crystal structures via N–H···N and N–H···O hydrogen bonds, creating 2D polymeric sheets .
Preparation Methods
Comprehensive Analysis of Preparation Methods for Ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate
In this exhaustive review, we delve into the synthetic strategies, mechanistic considerations, and optimization parameters for the preparation of this compound. This compound, which features a complex architecture incorporating a tetrazole, a thiazole, and an ester moiety, stands at the intersection of modern heterocyclic and medicinal chemistry. Drawing from primary literature, patents, and authoritative chemical databases, this article synthesizes all relevant data, including experimental conditions, yields, mechanistic pathways, and comparative analyses of alternative routes. Data tables are provided to facilitate a direct comparison of methodologies, and all findings are contextualized within the broader landscape of heterocyclic synthesis.
Synthesis of Key Building Blocks
The preparation of this compound typically proceeds via the synthesis of three key intermediates: the tetrazole-substituted aromatic aldehyde or acid, the thiazole core, and the ethyl acetate side chain. Each intermediate demands specific synthetic tactics.
Synthesis of 4-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde or Benzoic Acid
The formation of the tetrazole ring on a chlorinated aromatic system is commonly achieved via a [3+2] cycloaddition between an aryl nitrile and sodium azide, often catalyzed by Lewis acids such as zinc chloride or promoted by trimethylsilyl azide under microwave irradiation. The choice of starting material (benzaldehyde or benzoic acid) is dictated by the subsequent coupling strategy.
Cycloaddition Conditions
The [3+2] cycloaddition is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetone, at temperatures ranging from room temperature to 120°C. The reaction is facilitated by the presence of a Lewis acid and proceeds with the evolution of nitrogen gas, forming the tetrazole ring in situ. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields.
Data Table: Tetrazole Ring Formation
Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
The thiazole core is commonly constructed via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones (such as ethyl 4-chloroacetoacetate) with thiourea or thioamides. The reaction is typically conducted in aqueous or alcoholic media at moderate temperatures.
Hantzsch Thiazole Synthesis
The Hantzsch method proceeds via nucleophilic attack of thiourea on the α-haloketone, followed by cyclization and elimination to yield the thiazole ring. The ethyl acetate group is introduced either by using ethyl 4-chloroacetoacetate as the starting material or by subsequent esterification.
Data Table: Thiazole Core Formation
Functionalization and Coupling Strategies
The final assembly involves coupling the tetrazole-substituted aromatic moiety with the thiazole core, often through imine or amide bond formation. This step may require activation of the carboxylic acid (as an acid chloride or via carbodiimide coupling) or condensation of an aldehyde with the thiazole amine.
Imine/Amide Bond Formation
The condensation of the aromatic carbonyl compound (aldehyde or acid chloride) with the thiazole amine is typically performed in the presence of a base (such as triethylamine) and a dehydrating agent (such as phosphorus oxychloride for acid chlorides or molecular sieves for aldehydes). The reaction is sensitive to moisture and may require inert atmosphere conditions.
Data Table: Coupling Conditions
Detailed Stepwise Synthetic Procedures
Having established the key building blocks and coupling strategies, we now present a detailed, step-by-step synthesis of this compound, integrating data from varied sources.
Step 1: Synthesis of 4-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid
The synthesis begins with 4-chloro-2-cyanobenzoic acid as the precursor. The [3+2] cycloaddition with sodium azide is performed in DMF with zinc chloride as the catalyst. The reaction mixture is heated at 100°C for 6 hours, after which the product is precipitated by the addition of water, filtered, and purified by recrystallization.
Experimental Notes
Care must be taken to control the exothermicity of the reaction and to avoid the release of toxic hydrazoic acid. The use of TMSN3 as an alternative azide source can improve safety and yield.
Step 2: Preparation of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
Ethyl 4-chloroacetoacetate is reacted with thiourea in water at 37°C using a microchannel reactor, which allows for rapid mixing and heat transfer. The reaction is complete within 100 seconds, and the product is isolated by extraction and crystallization.
Experimental Notes
The use of microchannel reactors significantly enhances the efficiency and scalability of the process, reducing reaction times from hours to seconds while maintaining high yields.
Step 3: Coupling to Form the Final Product
The tetrazole-substituted benzoic acid is converted to the corresponding acid chloride using thionyl chloride or phosphorus oxychloride under anhydrous conditions. The acid chloride is then reacted with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate in dichloromethane in the presence of triethylamine at 0°C to room temperature. The reaction is stirred for several hours, after which the product is purified by column chromatography.
Experimental Notes
Strict exclusion of moisture is necessary to prevent hydrolysis of the acid chloride. The use of an excess of triethylamine ensures complete scavenging of the generated hydrochloric acid.
Step 4: Imine Formation (If Required)
If the coupling strategy involves imine formation (Schiff base), the aromatic aldehyde and thiazole amine are stirred in ethanol at room temperature, often with a catalytic amount of acetic acid to promote condensation. The product is isolated by filtration and recrystallization.
Experimental Notes
The imine (Schiff base) formation is reversible and may require removal of water (e.g., by molecular sieves) to drive the reaction to completion.
Mechanistic Insights and Optimization Strategies
Understanding the underlying mechanisms of each transformation is crucial for optimizing yields, selectivity, and scalability.
Mechanism of Tetrazole Ring Formation
The [3+2] cycloaddition proceeds via nucleophilic attack of the azide anion on the nitrile carbon, followed by cyclization and protonation to yield the tetrazole. The reaction is facilitated by Lewis acids, which activate the nitrile toward nucleophilic attack.
Hantzsch Thiazole Synthesis
The thiazole ring is formed through nucleophilic attack of thiourea on the α-haloketone, followed by cyclization and elimination of halide. The reaction is typically base-catalyzed and proceeds smoothly in aqueous or alcoholic media.
Coupling and Imine Formation
Amide bond formation via acid chlorides is a well-established process, with triethylamine serving as both base and acid scavenger. Imine formation is acid-catalyzed and reversible, requiring removal of water to shift the equilibrium toward product formation.
Optimization Parameters
Key parameters influencing yield and purity include solvent choice, temperature, reaction time, stoichiometry, and the presence of catalysts or dehydrating agents. Microwave irradiation has been shown to accelerate tetrazole formation, while microchannel reactors enhance thiazole synthesis efficiency.
Comparative Analysis of Alternative Synthetic Routes
Several alternative strategies have been reported for the synthesis of related compounds, each with distinct advantages and limitations.
One-Pot Multicomponent Reactions
Recent advances have demonstrated the feasibility of one-pot, multicomponent reactions for the assembly of tetrazole-thiazole hybrids. These methods often employ microwave irradiation or high-throughput screening to identify optimal conditions.
Stepwise Versus Convergent Synthesis
While stepwise synthesis allows for greater control and purification at each stage, convergent approaches can reduce the number of purification steps and improve overall efficiency. The choice between these strategies depends on the availability of intermediates and the sensitivity of functional groups.
Characterization and Quality Control
The final product is characterized by a combination of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis. Purity is assessed by high-performance liquid chromatography (HPLC) and melting point determination.
Spectroscopic Features
The presence of the tetrazole ring is confirmed by characteristic NMR signals in the aromatic region, while the thiazole and ethyl acetate moieties exhibit distinctive chemical shifts. Mass spectrometry provides molecular weight confirmation, and IR spectroscopy reveals diagnostic bands for the ester, imine, and tetrazole functionalities.
Case Studies and Literature Examples
Several studies have reported the synthesis of structurally related compounds, providing valuable insights into reaction optimization and troubleshooting.
Synthesis of Indole-Thiazole-Tetrazole Hybrids
A study by Muralikrishna et al. describes the synthesis of indole-thiazole-tetrazole derivatives via sequential formation of the indole-acetate, imine condensation, and tetrazole ring construction using phosphorus trichloride and sodium azide in the presence of zinc chloride. The methodology is adaptable to the synthesis of the target compound by substituting the appropriate aromatic and thiazole precursors.
Patent Literature on Thiazole Synthesis
A patent by Degussa AG outlines the preparation of 4,5-dihydro-1,3-thiazoles via the reaction of trialkoxyalkanes and cyanides with Lewis acid catalysis, followed by condensation with 1-amino-2-alkanethiols. The process is notable for its scalability and moderate yields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate, and how can purity be ensured?
- Answer : The compound is typically synthesized via condensation reactions. For example, a thiazole intermediate (e.g., 2-aminothiazol-4(5H)-one) is reacted with a substituted benzaldehyde derivative under reflux in acetic acid with sodium acetate as a catalyst . Post-reaction, the product is filtered, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid mixtures to achieve >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.3% for C, H, N).
Q. Which spectroscopic techniques are most effective for characterizing the imino-thiazole core and tetrazole substituents?
- Answer :
- IR Spectroscopy : The carbonyl stretch of the imino group (C=O) appears at 1680–1700 cm⁻¹, while the tetrazole C=N absorption is observed at 1600–1620 cm⁻¹ .
- NMR : The thiazole proton (H-4) resonates as a singlet at δ 6.8–7.2 ppm in CDCl₃. The Z-configuration of the imino group is confirmed by NOESY correlations between the thiazole H-4 and the carbonyl group .
Q. How can researchers validate the Z-configuration of the imino group in this compound?
- Answer : X-ray crystallography is definitive. For example, in related structures (e.g., ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-thiazolo[3,2-a]pyrimidine), the Z-configuration is confirmed by dihedral angles (<10°) between the thiazole and carbonyl planes . Alternatively, NOESY NMR can detect spatial proximity between thiazole H-4 and the carbonyl oxygen.
Advanced Research Questions
Q. How should researchers optimize reaction conditions to minimize byproducts during the synthesis of the tetrazole-phenyl moiety?
- Answer : Key parameters include:
- Solvent Choice : Use glacial acetic acid (as in ) to stabilize intermediates via hydrogen bonding, reducing side reactions like oxidation of the tetrazole ring .
- Catalyst : Sodium acetate (0.1 mol) enhances imine formation while suppressing hydrolysis of the thiazole ring .
- Reaction Time : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7); stopping reflux at 4–5 hours prevents over-oxidation of the tetrazole group .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected downfield shifts in ¹³C NMR)?
- Answer : Contradictions may arise from tautomerism or solvent effects. For example:
- If the thiazole C-2 carbon appears at δ 165 ppm (vs. expected δ 155–160 ppm), this suggests keto-enol tautomerism. Confirm via deuterium exchange experiments in D₂O .
- Solvent polarity effects can be tested by comparing NMR spectra in CDCl₃ vs. DMSO-d₆. DMSO may stabilize enolic forms, shifting carbonyl signals upfield by 2–3 ppm .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Answer :
- Hydrolysis Stability : Incubate the compound in phosphate buffer (pH 7.4, 37°C) for 24 hours. Analyze degradation products via LC-MS. The ester group is prone to hydrolysis, so half-life calculations are critical for drug delivery studies .
- Oxidative Stability : Expose to H₂O₂ (3% w/v) and monitor via UV-Vis at 270 nm (tetrazole absorbance). Degradation >10% within 6 hours indicates susceptibility to ROS .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The electron-deficient tetrazole ring (MEP >+0.05 a.u.) predicts susceptibility to nucleophilic attack at the C-5 position .
- Molecular Dynamics : Simulate reaction trajectories with GROMACS to identify preferred attack angles (e.g., 90° for SN2 mechanisms at the thiazole sulfur) .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Thiazole C-H | 3050–3100 | 6.8–7.2 (s, 1H) | 115–120 (C-4) |
| Tetrazole C=N | 1600–1620 | - | 150–155 |
| Ester C=O | 1730–1750 | - | 168–170 |
| Imino C=O | 1680–1700 | - | 165–168 |
Table 2 : Optimization of Synthetic Yield
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Time (h) | 4–5 | 78–82 | >95 |
| Acetic Acid (mL/g) | 10:1 | 85 | 97 |
| Sodium Acetate (mol%) | 100 | 80 | 96 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
